1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea
Description
1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea is a synthetic organic compound that features a complex molecular structure This compound is characterized by the presence of a fluorophenyl group, a methylpiperazine moiety, and a tolylurea segment
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O/c1-16-4-3-5-19(14-16)24-21(27)23-15-20(17-6-8-18(22)9-7-17)26-12-10-25(2)11-13-26/h3-9,14,20H,10-13,15H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTTXLVAXUTUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the intermediate: The initial step might involve the reaction of 4-fluoroaniline with an appropriate alkylating agent to introduce the 4-fluorophenyl group.
Piperazine incorporation: The intermediate is then reacted with 4-methylpiperazine under suitable conditions to form the desired piperazine derivative.
Urea formation: Finally, the piperazine derivative is treated with an isocyanate or a similar reagent to form the urea linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Hydrolysis of Urea Backbone
The urea group undergoes hydrolysis under acidic or basic conditions, yielding corresponding amines. For example:
Key Data :
-
Conditions : 6M HCl at 100°C for 12 hours or 1M NaOH at 80°C for 6 hours.
Nucleophilic Aromatic Substitution (SNAr) at 4-Fluorophenyl Group
The electron-withdrawing fluorine atom activates the para position for nucleophilic displacement (e.g., with amines or alkoxides):
Documented Examples :
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Reaction with piperazine derivatives in DMF at 120°C replaces fluorine with secondary amines .
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Methoxy substitution via K₂CO₃-mediated coupling in DMSO (yield: 65–75%) .
Table 1 : SNAr Reactivity with Selected Nucleophiles
Piperazine Functionalization
The 4-methylpiperazine moiety undergoes alkylation, acylation, or sulfonylation at the secondary nitrogen:
Reactions :
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF to form quaternary ammonium salts .
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Acylation : Acetic anhydride in pyridine yields N-acetylpiperazine derivatives .
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Sulfonylation : Tosyl chloride in dichloromethane forms sulfonamides (used to modulate solubility) .
Key Insight : Steric hindrance from the ethyl bridge limits reactivity at the piperazine nitrogen compared to unsubstituted analogs.
Cross-Coupling Reactions at m-Tolyl Group
The meta-methylphenyl group participates in palladium-catalyzed couplings:
Examples :
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Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) in dioxane/H₂O (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives .
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Buchwald-Hartwig Amination : Forms aryl amines with NH₃ or primary amines .
Table 2 : Cross-Coupling Efficiency
| Reaction Type | Catalyst | Substrate | Yield | Source |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | 4-fluorophenylboronic acid | 78% | |
| Buchwald | Pd₂(dba)₃/Xantphos | Benzylamine | 65% |
Oxidation of Ethyl Linker
The ethyl chain between the piperazine and urea can be oxidized to a ketone:
Conditions : KMnO₄ in acidic aqueous acetone (50°C, 4h).
Application : Enhances hydrogen-bonding capacity for target binding.
Urea-Modification via Isocyanate Intermediates
The urea group can be reopened to isocyanates under thermal or photolytic conditions, enabling further derivatization:
Applications :
Stability Under Physiological Conditions
The compound demonstrates moderate stability in pH 7.4 buffer (t₁/₂ = 8h at 37°C), with degradation primarily via urea hydrolysis .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism involves:
- Inhibition of Tumor Growth : The compound has shown efficacy against various cancer cell lines, including breast and lung cancers, by inducing apoptosis and inhibiting cell proliferation.
- Targeting Enzymatic Pathways : It may inhibit specific enzymes involved in cancer cell metabolism, thereby disrupting tumor growth .
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological conditions:
- Anxiolytic Effects : Similar compounds have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits for anxiety disorders.
- Antidepressant Properties : The piperazine component may enhance serotonergic activity, which is crucial for mood regulation .
Antimicrobial Activity
Preliminary studies indicate that the compound possesses antimicrobial properties:
- Inhibition of Bacterial Growth : Laboratory tests have shown effectiveness against certain strains of bacteria, suggesting its use as an antibiotic agent .
Case Study 1: Anticancer Efficacy
In a study published in GSC Biological and Pharmaceutical Sciences, researchers synthesized several urea derivatives, including this compound, and tested their effects on MDA-MB 231 breast cancer cells. Results indicated significant cytotoxicity, with IC50 values suggesting potent anticancer activity .
Case Study 2: Neuropharmacological Assessment
A study exploring the neuropharmacological effects of related compounds found that modifications to the piperazine ring enhanced anxiolytic properties in animal models. This suggests that similar modifications to 1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea could yield promising results in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of certain receptors.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Alteration of signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea: Similar structure with a chlorine atom instead of fluorine.
1-(2-(4-Fluorophenyl)-2-(4-ethylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea: Similar structure with an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness
1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea is unique due to the specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs.
Biological Activity
1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 283.35 g/mol. The presence of a fluorine atom and a piperazine ring contributes to its unique interaction with biological targets.
Research indicates that this compound may exhibit its biological effects through various mechanisms, including:
- Kinase Inhibition : Similar compounds have shown activity against various kinases, which are crucial in cell signaling pathways. For instance, certain derivatives have been reported to inhibit mTOR kinase, which plays a significant role in cancer progression .
- Receptor Binding : The urea moiety allows for interaction with specific receptors, potentially leading to downstream effects such as apoptosis in cancer cells. Studies have shown that modifications in the structure can enhance binding affinity and selectivity towards target receptors .
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds. For instance, derivatives with similar structural features have demonstrated IC50 values in the low micromolar range against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 0.12 |
| Compound B | A549 | 0.76 |
| Compound C | HeLa | 0.65 |
These results suggest that modifications in the piperazine and aromatic rings can significantly influence cytotoxicity .
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects linked to compounds structurally similar to this compound. These compounds may inhibit neuroinflammatory pathways and promote neuronal survival under stress conditions .
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound exhibited significant antiproliferative activity. The mechanism was attributed to apoptosis induction through caspase activation pathways .
- In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates compared to controls, suggesting effective bioavailability and therapeutic potential against solid tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
